molecular formula C22H29NO2 B8096499 N-(3,3-Diphenylpropyl)-b-alanine tert-butyl ester

N-(3,3-Diphenylpropyl)-b-alanine tert-butyl ester

Cat. No.: B8096499
M. Wt: 339.5 g/mol
InChI Key: LYBWYCSDRRZBGN-UHFFFAOYSA-N
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Description

N-(3,3-Diphenylpropyl)-b-alanine tert-butyl ester is an organic compound with a complex structure that includes a diphenylpropyl group attached to a beta-alanine backbone, which is further esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Diphenylpropyl)-b-alanine tert-butyl ester typically involves the following steps:

    Formation of the Diphenylpropyl Intermediate: This step involves the reaction of benzyl chloride with phenylacetonitrile in the presence of a base to form 3,3-diphenylpropionitrile.

    Reduction to Amine: The nitrile group is then reduced to an amine using hydrogenation or other suitable reducing agents.

    Coupling with Beta-Alanine: The resulting amine is coupled with beta-alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Esterification: Finally, the carboxylic acid group of beta-alanine is esterified with tert-butyl alcohol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the coupling and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Diphenylpropyl)-b-alanine tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ester or amide functionalities.

    Substitution: The aromatic rings in the diphenylpropyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,3-Diphenylpropyl)-b-alanine tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in studies of enzyme interactions and protein-ligand binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,3-Diphenylpropyl)-b-alanine tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The diphenylpropyl group can interact with hydrophobic pockets in proteins, while the beta-alanine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-Diphenylpropyl)-b-alanine methyl ester
  • N-(3,3-Diphenylpropyl)-b-alanine ethyl ester
  • N-(3,3-Diphenylpropyl)-b-alanine isopropyl ester

Uniqueness

N-(3,3-Diphenylpropyl)-b-alanine tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can provide steric hindrance and influence the compound’s reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different ester groups.

Properties

IUPAC Name

tert-butyl 3-(3,3-diphenylpropylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-22(2,3)25-21(24)15-17-23-16-14-20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20,23H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBWYCSDRRZBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCCC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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